molecular formula C16H9Cl2FN2OS B12167619 (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[(2,4-dichlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12167619
M. Wt: 367.2 g/mol
InChI Key: FRSHRQAJGUOAGM-AUWJEWJLSA-N
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Description

(5Z)-2-[(2,4-dichlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone ring substituted with a dichlorophenyl group and a fluorobenzylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 2,4-dichloroaniline with 4-fluorobenzaldehyde in the presence of a thiazolone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(2,4-dichlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl and fluorobenzylidene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(5Z)-2-[(2,4-dichlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce bacterial cell death by disrupting cell wall synthesis.

Properties

Molecular Formula

C16H9Cl2FN2OS

Molecular Weight

367.2 g/mol

IUPAC Name

(5Z)-2-(2,4-dichlorophenyl)imino-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H9Cl2FN2OS/c17-10-3-6-13(12(18)8-10)20-16-21-15(22)14(23-16)7-9-1-4-11(19)5-2-9/h1-8H,(H,20,21,22)/b14-7-

InChI Key

FRSHRQAJGUOAGM-AUWJEWJLSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)Cl)S2)F

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)Cl)S2)F

Origin of Product

United States

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